![molecular formula C14H12N4O2S B2896420 5-methyl-N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)isoxazole-3-carboxamide CAS No. 2034238-79-2](/img/structure/B2896420.png)
5-methyl-N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)isoxazole-3-carboxamide
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Overview
Description
5-methyl-N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)isoxazole-3-carboxamide is a novel compound that has gained significant attention in the scientific community for its potential applications in drug discovery and development. This compound has been synthesized using various methods and has been studied extensively to understand its mechanism of action and its potential therapeutic effects.
Scientific Research Applications
Synthesis and Chemical Characterization
"5-methyl-N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)isoxazole-3-carboxamide" belongs to a class of compounds with potential applications in various scientific research areas due to its chemical structure incorporating elements like thiophene, pyrazine, and isoxazole. The synthesis of similar compounds has been explored to understand their chemical behavior and potential bioactivity. For instance, Martins et al. (2002) reported the one-pot synthesis of 3-methylisoxazole-5-carboxamides and 5-[(1H-pyrazol-1-yl)carbonyl]-3-methylisoxazoles from 3-methyl isoxazole-5-carboxylic acid, demonstrating the versatility of these compounds in chemical synthesis (Martins et al., 2002).
Crystal Structure and Molecular Analysis
The determination of crystal structures of chemically synthesized compounds provides insights into their potential applications. For example, Prabhuswamy et al. (2016) focused on the crystal structure and Hirshfeld surface analysis of a similar compound, 5-(3,4-Dimethoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazole-1-carboxamide, highlighting the importance of structural analysis in understanding the properties of these molecules (Prabhuswamy et al., 2016).
Potential Biological Activity
Research into the cytotoxicity of new compounds is crucial for identifying their potential therapeutic applications. Hassan et al. (2014) synthesized and evaluated the cytotoxicity of new 5-aminopyrazole and pyrazolo[1,5-a]pyrimidine derivatives against Ehrlich Ascites Carcinoma (EAC) cells, providing a foundation for further investigations into the biological activities of these compounds (Hassan et al., 2014).
Computational and Theoretical Studies
Computational studies complement experimental research by predicting the properties and reactivity of compounds. Kanwal et al. (2022) utilized density functional theory (DFT) calculations to investigate the electronic structure, non-linear optical (NLO) properties, and chemical reactivity descriptors of pyrazole-thiophene-based amide derivatives, demonstrating the utility of computational methods in exploring the potential applications of such molecules (Kanwal et al., 2022).
Mechanism of Action
Mode of Action
It is known that the compound is synthesized via a suzuki cross-coupling reaction . The compound’s interaction with its targets and the resulting changes are subjects of ongoing research.
Biochemical Pathways
Thiophene derivatives, a key component of this compound, have been reported to possess a wide range of therapeutic properties with diverse applications in medicinal chemistry . They are remarkably effective compounds with respect to their biological and physiological functions such as anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer .
Result of Action
Thiophene derivatives have been shown to exhibit a variety of pharmacological properties, suggesting that this compound may have similar effects .
properties
IUPAC Name |
5-methyl-N-[(3-thiophen-2-ylpyrazin-2-yl)methyl]-1,2-oxazole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N4O2S/c1-9-7-10(18-20-9)14(19)17-8-11-13(16-5-4-15-11)12-3-2-6-21-12/h2-7H,8H2,1H3,(H,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BVSLFXQJVSXFHE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)C(=O)NCC2=NC=CN=C2C3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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